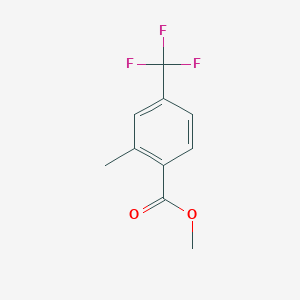

Methyl 2-methyl-4-(trifluoromethyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 4-(trifluoromethyl)benzoate” is an organic compound with the molecular formula CF3C6H4CO2CH3 . It is an ester and is used as a building block in organic synthesis .

Molecular Structure Analysis

The InChI code for “Methyl 4-(trifluoromethyl)benzoate” is 1S/C9H7F3O2/c1-14-8(13)6-2-4-7(5-3-6)9(10,11)12/h2-5H,1H3 . The SMILES string is COC(=O)c1ccc(cc1)C(F)(F)F .Physical And Chemical Properties Analysis

“Methyl 4-(trifluoromethyl)benzoate” is a liquid at room temperature . It has a molecular weight of 204.15 . The compound has a refractive index of 1.451 (lit.) . It has a boiling point of 94-95 °C/21 mmHg (lit.) and a melting point of 13-14 °C (lit.) . The density of the compound is 1.268 g/mL at 25 °C (lit.) .Scientific Research Applications

Hydrolysis and Saponification

Methyl 2-methyl-4-(trifluoromethyl)benzoate can undergo hydrolysis and saponification in water and alkaline solutions at high temperatures. This process is part of a green, solvent-free procedure that enables partial hydrolysis or quantitative saponification of sterically hindered and p-substituted methyl benzoates. This method has been shown to effectively hydrolyze the trifluoromethyl group to a carboxylic acid in methyl p-trifluoromethylbenzoate (Alemán, Boix, & Poliakoff, 1999).

Interaction with Sulfur Tetrafluoride

The interaction of methyl benzoates with sulfur tetrafluoride in anhydrous hydrogen fluoride solution has been investigated. In this context, methyl benzoates undergo a series of transformations, leading to various fluorine-containing compounds. These studies contribute to understanding the reactivity of methyl benzoates under specific conditions (Gaidarzhy, Motnyak, & Kunshenko, 2020).

Synthesis of Trifluoromethoxylated Compounds

This compound can be used in the synthesis of trifluoromethoxylated aromatic compounds. This is significant for pharmaceutical and agrochemical industries, as these compounds often exhibit desirable pharmacological and biological properties. The synthesis process involves user-friendly protocols employing Togni reagent II, demonstrating its applicability in creating a broad spectrum of ortho-trifluoromethoxylated aniline derivatives (Feng & Ngai, 2016).

As a Novel Acaricide

The compound has been identified as a novel acaricide, commonly named amidoflumet. Its structure and properties have been studied, highlighting its potential in pest control applications (Kimura & Hourai, 2005).

Safety and Hazards

Mechanism of Action

Target of Action

It is known that trifluoromethyl groups in general can interact with a variety of biological targets, including enzymes and receptors .

Mode of Action

The trifluoromethyl group is known to influence the chemical reactivity and physico-chemical behavior of compounds .

Pharmacokinetics

The trifluoromethyl group can influence the lipophilicity of compounds, which may affect their pharmacokinetic properties .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methyl 2-methyl-4-(trifluoromethyl)benzoate . For instance, the compound’s stability may be affected by temperature and pH . Additionally, the compound’s action and efficacy may be influenced by the presence of other substances in the environment .

Properties

IUPAC Name |

methyl 2-methyl-4-(trifluoromethyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2/c1-6-5-7(10(11,12)13)3-4-8(6)9(14)15-2/h3-5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHOAGPKBALLMMS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(F)(F)F)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(4-Methoxybenzoyl)thio]acetic acid](/img/structure/B1366871.png)

![1-[4-(1H-pyrazol-1-yl)phenyl]ethanone](/img/structure/B1366886.png)